BNTA

Description

Structure

3D Structure

Properties

IUPAC Name |

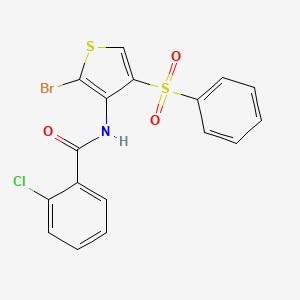

N-[4-(benzenesulfonyl)-2-bromothiophen-3-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO3S2/c18-16-15(20-17(21)12-8-4-5-9-13(12)19)14(10-24-16)25(22,23)11-6-2-1-3-7-11/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNJYMSNHNAZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2NC(=O)C3=CC=CC=C3Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730202 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

The Unparalleled Affinity: A Technical Guide to the Biotin-Neutravidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The bond between biotin (Vitamin B7) and neutravidin stands as one of the strongest non-covalent interactions known in nature, a characteristic that has rendered it an indispensable tool in a vast array of life science applications. This technical guide delves into the core principles of this remarkable molecular partnership, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging its power for discovery and innovation.

Core Principles of the Biotin-Neutravidin Interaction

Neutravidin is a deglycosylated form of the chicken egg-white protein avidin. This modification is crucial as it removes the carbohydrate moieties present in avidin, which are prone to non-specific binding with various cellular components. The result is a protein with a near-neutral isoelectric point (pI) of approximately 6.3, significantly reducing non-specific interactions and background noise in sensitive assays.

The binding between biotin and neutravidin is characterized by an exceptionally high affinity, with a dissociation constant (Kd) in the femtomolar range (10-15 M). This near-irreversible bond forms rapidly and is highly specific, remaining stable across a wide range of pH, temperature, and denaturing conditions.

Structurally, neutravidin is a tetrameric protein, meaning it is composed of four identical subunits. Each of these subunits possesses a deep binding pocket that perfectly accommodates a single biotin molecule. This 4:1 stoichiometry is a key feature, enabling the amplification of signals in detection assays and the creation of multivalent complexes for various applications. The interaction is primarily driven by a combination of hydrogen bonds, van der Waals forces, and the burial of hydrophobic surfaces upon binding.

Quantitative Data

The following tables summarize the key quantitative parameters of the biotin-neutravidin interaction, with comparative data for avidin and streptavidin for context.

Table 1: Comparison of Biotin-Binding Proteins

| Property | Neutravidin | Avidin | Streptavidin |

| Molecular Weight | ~60 kDa | ~66-68 kDa | ~53 kDa (core) |

| Biotin Binding Sites | 4 | 4 | 4 |

| Isoelectric Point (pI) | ~6.3 | ~10.5 | ~5-6 |

| Glycosylation | No | Yes | No |

| Non-specific Binding | Very Low | High | Low |

| RYD Sequence | No | Yes | No |

Table 2: Kinetic and Thermodynamic Parameters of Biotin Binding

| Parameter | Value (for Biotin-Avidin/Streptavidin) | Description |

| Dissociation Constant (Kd) | ~10-15 M | A measure of the binding affinity; a lower Kd indicates a stronger interaction. |

| Association Rate (kon) | ~107 M-1s-1 | The rate at which the biotin and neutravidin molecules associate. |

| Dissociation Rate (koff) | ~10-6 s-1 | The rate at which the biotin-neutravidin complex dissociates; this extremely slow rate contributes to the stability of the bond. |

| Enthalpy (ΔH) | ~ -21 to -23 kcal/mol | The heat change upon binding, indicating a highly exothermic and favorable interaction. |

| Entropy (ΔS) | ~ 0 to slightly negative | The change in disorder of the system upon binding. The small value suggests that the favorable enthalpy change is the primary driver of the strong interaction. |

| Gibbs Free Energy (ΔG) | ~ -20 kcal/mol | The overall energy change of the binding reaction, indicating a highly spontaneous process. |

Note: Specific thermodynamic data for the biotin-neutravidin interaction is not as widely published as for avidin and streptavidin. However, due to the high structural and functional similarity, the values for avidin and streptavidin provide a very close approximation.

Experimental Protocols

The high affinity and specificity of the biotin-neutravidin interaction are harnessed in a multitude of experimental techniques. Below are detailed protocols for some of the most common applications.

Neutravidin-Based Pull-Down Assay for Protein-Protein Interactions

This protocol describes the isolation of a biotinylated "bait" protein and its interacting partners from a cell lysate.

Materials:

-

Cell lysate containing the biotinylated bait protein

-

Neutravidin-agarose beads (or magnetic beads)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a solution of 2-5 mM biotin in PBS for competitive elution)

-

Protease and phosphatase inhibitors

Procedure:

-

Lysate Preparation: Lyse cells expressing the biotinylated bait protein using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

-

Bead Equilibration: Wash the neutravidin-agarose beads three times with an excess of Binding/Wash Buffer.

-

Binding: Add the clarified cell lysate to the equilibrated neutravidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated bait protein.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

For Mass Spectrometry: Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. The eluted proteins can then be resolved by SDS-PAGE and analyzed by mass spectrometry.

-

For Functional Assays: Competitively elute the bound proteins by incubating the beads with a high concentration of free biotin (2-5 mM) for 30-60 minutes at room temperature.

-

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and known interactors, or by mass spectrometry for the identification of novel interaction partners.

Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-Neutravidin Detection

This protocol outlines a sandwich ELISA for the quantification of an antigen, utilizing the biotin-neutravidin system for signal amplification.

Materials:

-

96-well microplate coated with a capture antibody specific for the antigen of interest

-

Antigen standard and samples

-

Biotinylated detection antibody specific for the antigen

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate (Neutravidin-HRP can also be used)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Antigen Incubation: Wash the plate three times. Add the antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add the Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Substrate Reaction: Wash the plate five times. Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the antigen in the samples can be determined by comparison to the standard curve.

Cell Surface Protein Labeling and Isolation

This protocol describes the specific labeling and subsequent isolation of proteins exposed on the surface of living cells.

Materials:

-

Cultured cells

-

Sulfo-NHS-LC-Biotin (or a similar membrane-impermeable biotinylation reagent)

-

Quenching solution (e.g., PBS containing 100 mM glycine)

-

Lysis Buffer

-

Neutravidin-agarose beads

Procedure:

-

Cell Preparation: Wash cultured cells twice with ice-cold PBS.

-

Biotinylation: Incubate the cells with a freshly prepared solution of Sulfo-NHS-LC-Biotin in PBS for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotinylation reagent and quench the reaction by washing the cells three times with Quenching solution.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Isolation of Biotinylated Proteins: Use the protocol for a Neutravidin-Based Pull-Down Assay (Section 3.1) to isolate the biotinylated cell surface proteins from the total cell lysate.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows and logical relationships involving the biotin-neutravidin system.

Caption: Workflow for identifying protein-protein interactions using a neutravidin pull-down assay followed by mass spectrometry.

Caption: The principle of a sandwich ELISA employing biotin-neutravidin for signal amplification.

Caption: Workflow for proximity labeling to identify transient and proximal protein interactions.

The Avidin-Biotin Interaction: An In-Depth Technical Guide for Immunoassays

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between avidin and biotin has become a cornerstone of modern life science research, particularly in the development and execution of sensitive immunoassays. With a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M), the avidin-biotin bond is one of the strongest non-covalent interactions known in nature, making it an ideal tool for signal amplification and analyte detection.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles of the avidin-biotin system, its application in various immunoassay formats, detailed experimental protocols, and the underlying biochemical data.

Core Principles of the Avidin-Biotin Interaction

Avidin, a glycoprotein found in the egg whites of birds, reptiles, and amphibians, is a tetrameric protein with four identical subunits, each capable of binding one molecule of biotin (Vitamin B7).[5][6] Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, shares a similar tetrameric structure and high-affinity for biotin.[3][4] While structurally similar, key differences between avidin and streptavidin, such as glycosylation and isoelectric point, influence their use in specific applications.

The strength of the avidin-biotin interaction is attributed to a combination of factors, including extensive hydrogen bonding and hydrophobic interactions within the deep binding pocket of the avidin/streptavidin molecule.[6] This robust interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, ensuring its stability across a wide range of experimental conditions.[4]

Quantitative Analysis of Avidin-Biotin Binding

The following table summarizes the key quantitative parameters that define the interaction between biotin and its binding partners.

| Parameter | Avidin | Streptavidin | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | [1][2][3][4] |

| Association Rate Constant (kon) | Slower than diffusion-limited | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | [1][2][7] |

| Molecular Weight (Tetramer) | 67-68 kDa | 52 kDa | [3][8] |

| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (neutral/acidic) | [4] |

| Glycosylation | Yes | No | [4] |

| Biotin Binding Sites | 4 | 4 | [4][5] |

The Avidin-Biotin System in Immunoassays

The high affinity and tetravalency of avidin and streptavidin are leveraged in immunoassays to create a bridge between the detection antibody and a reporter molecule (e.g., an enzyme or fluorophore), leading to significant signal amplification. The two most common methods are the Avidin-Biotin Complex (ABC) and the Labeled Streptavidin-Biotin (LSAB) techniques.[9]

Avidin-Biotin Complex (ABC) Method

In the ABC method, a biotinylated secondary antibody binds to the primary antibody, which is in turn bound to the target antigen. Subsequently, a pre-formed complex of avidin and a biotinylated enzyme (such as horseradish peroxidase - HRP) is added. Each avidin molecule can bind multiple biotinylated enzyme molecules, and the remaining biotin-binding sites on the avidin molecules in the complex bind to the biotinylated secondary antibody. This creates a large, enzyme-rich complex at the site of the antigen, leading to a substantial increase in signal upon addition of the enzyme's substrate.[5][9][10]

Labeled Streptavidin-Biotin (LSAB) Method

The LSAB method is a variation that often provides lower background staining due to the neutral pI of streptavidin. In this technique, a biotinylated secondary antibody is followed by the addition of enzyme-conjugated streptavidin. The streptavidin-enzyme conjugate directly binds to the biotinylated secondary antibody. This method is generally considered more sensitive than the ABC method due to the formation of smaller complexes that can better penetrate the tissue.

Experimental Protocols

Detailed methodologies for common immunoassays utilizing the avidin-biotin system are provided below. Note that these are general protocols and may require optimization for specific antibodies and sample types.

Antibody Biotinylation

The covalent attachment of biotin to antibodies is a critical first step. The most common method involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (lysine residues) on the antibody.[11]

Materials:

-

Antibody of interest

-

NHS-biotin

-

Sodium bicarbonate buffer (0.1 M, pH 8.0)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Ammonium chloride (NH₄Cl, 1 M)

-

Dialysis tubing or desalting column

Procedure:

-

Prepare the antibody by diluting it to 1 mg/mL in 0.1 M sodium bicarbonate buffer.[12]

-

Dissolve 1 mg of NHS-biotin in 1 mL of DMSO.[12]

-

Add a molar excess of the NHS-biotin solution to the antibody solution. A common starting point is a 20-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature with gentle stirring.[12]

-

To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for 10 minutes at room temperature.[12]

-

Remove excess, unreacted biotin by dialysis against PBS at 4°C or by using a desalting column.[12]

-

Determine the final concentration of the biotinylated antibody using a protein assay (e.g., BCA).

Avidin-Biotin Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA format using streptavidin-biotin detection for signal amplification.[13]

Materials:

-

Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Capture Antibody

-

Samples and Standards

-

Biotinylated Detection Antibody

-

Streptavidin-HRP conjugate

-

TMB Substrate

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well microtiter plate

Procedure:

-

Coat the microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[13]

-

Wash the plate three times with wash buffer.[13]

-

Block the wells with 150 µL of blocking buffer for 1 hour at 37°C.[13]

-

Wash the plate four times with wash buffer.[13]

-

Add 100 µL of samples and standards to the appropriate wells and incubate for 90 minutes at 37°C.[13]

-

Wash the plate three times with wash buffer.[13]

-

Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.[13]

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm.

Avidin-Biotin Based Western Blotting

This protocol outlines the use of a biotinylated secondary antibody and streptavidin-HRP for the detection of a target protein on a membrane.

Materials:

-

PVDF or Nitrocellulose membrane with transferred proteins

-

Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate (ECL)

Procedure:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in TBST) for 30 minutes at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the signal using an appropriate imaging system.

Avidin-Biotin Based Immunohistochemistry (IHC)

This protocol describes the ABC method for staining paraffin-embedded tissue sections.[10][14][15][16]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen retrieval buffer (if required)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking serum (from the same species as the secondary antibody)

-

Primary antibody

-

Biotinylated secondary antibody

-

ABC reagent (pre-formed avidin-biotin-HRP complex)

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

Procedure:

-

Perform deparaffinization and rehydration of the tissue sections.[10][16]

-

If required, perform antigen retrieval according to the primary antibody datasheet.[16]

-

Block endogenous peroxidase activity by incubating with 3% H₂O₂ for 10-15 minutes.[14][16]

-

Wash three times in PBS.[14]

-

Block non-specific binding by incubating with normal serum for 10-15 minutes.[10]

-

Incubate with the primary antibody for 30-60 minutes at room temperature or overnight at 4°C.[10][14]

-

Wash three times in PBS.[15]

-

Incubate with the biotinylated secondary antibody for 30 minutes.[10][16]

-

Wash three times in PBS.[15]

-

Incubate with the pre-formed ABC reagent for 30 minutes.[10][15]

-

Wash three times in PBS.[15]

-

Incubate with DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes).[10][15]

-

Rinse with distilled water.[14]

-

Dehydrate and mount the slides.[10]

Conclusion

The avidin-biotin interaction remains a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its exceptional affinity and specificity, coupled with the potential for significant signal amplification, enable the development of highly sensitive and robust immunoassays. A thorough understanding of the underlying principles, quantitative parameters, and detailed experimental protocols, as outlined in this guide, is essential for the successful implementation of this technology in the laboratory.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. bosterbio.com [bosterbio.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - IT [thermofisher.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. sinobiological.com [sinobiological.com]

- 12. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]

- 15. health.uconn.edu [health.uconn.edu]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Mechanism of Action of Neutravidin-Biotin Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutravidin-biotin binding mechanism, a cornerstone of many biotechnological applications. The content delves into the molecular underpinnings, thermodynamics, and kinetics of this remarkably strong non-covalent interaction. Detailed experimental protocols for its characterization and visualizations of the key processes are included to facilitate a deeper understanding and practical application of this powerful biological tool.

Introduction to Neutravidin-Biotin Binding

The interaction between neutravidin and biotin is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2][3] This high affinity, coupled with high specificity and stability, makes the neutravidin-biotin system a versatile tool in various scientific disciplines, including immunoassays, affinity chromatography, drug targeting, and biosensor technology.[4]

Neutravidin is a deglycosylated form of chicken avidin, a 60 kDa tetrameric protein.[1][5] The removal of carbohydrate moieties reduces its nonspecific binding, a common issue with avidin which has a high isoelectric point (pI ≈ 10.5).[4] Neutravidin possesses a near-neutral pI of approximately 6.3, which minimizes nonspecific interactions with negatively charged biological molecules such as DNA and cell surfaces.[1][2][5] Each of the four identical subunits of neutravidin has a binding site for one molecule of biotin.[2]

Mechanism of Action

Molecular Basis of the Interaction

The extraordinary affinity of neutravidin for biotin arises from a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the burial of a large hydrophobic surface area upon binding. The biotin-binding site is a deep, beta-barrel pocket within each neutravidin monomer.

Thermodynamics of Binding

The binding of biotin to avidin and its derivatives is a thermodynamically favorable process, characterized by a large negative change in Gibbs free energy (ΔG). This is driven by a significant negative enthalpy change (ΔH), indicating that the formation of the complex is an exothermic process.[6][7] The entropy change (ΔS) for the avidin-biotin interaction is close to zero, suggesting that the increase in entropy from the release of water molecules from the binding interface is counterbalanced by the decrease in conformational entropy of biotin upon binding.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the neutravidin-biotin interaction and its close relatives, avidin and streptavidin. Due to the high similarity, data from streptavidin is often used as a proxy for neutravidin.

| Parameter | Avidin-Biotin | Streptavidin-Biotin | Neutravidin-Biotin | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹⁵ M | [3],[8] |

| Association Rate Constant (kon) | - | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Diffusion-controlled | [9],[10] |

| Dissociation Rate Constant (koff) | - | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | - | [11] |

| Enthalpy Change (ΔH) | -20.3 to -23.4 kcal/mol | -23 kcal/mol | - | [6],[7] |

| Entropy Change (ΔS) | ~0 cal/mol·K | -52.48 cal/mol·K | - | [6],[12] |

| Change in Heat Capacity (ΔCp) | -461 cal/mol·K | -459.9 cal/mol·K | - | [7],[13] |

Note: Data for neutravidin-biotin kinetics and thermodynamics are limited. The values for streptavidin-biotin are considered to be very similar due to the high structural and functional conservation of the biotin-binding site.

Experimental Protocols

The following are detailed methodologies for two common techniques used to characterize the neutravidin-biotin interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of the neutravidin-biotin interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Purified Neutravidin protein

-

Biotin

-

Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Syringe for ITC

-

Sample cell for ITC

Methodology:

-

Sample Preparation:

-

Prepare a solution of neutravidin at a concentration of 10 µM in PBS. Dialyze the protein solution extensively against the same buffer to ensure a perfect match.

-

Prepare a biotin solution at a concentration of 100 µM in the same dialysis buffer.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 75 rpm.[14]

-

Set the reference power to a value appropriate for the instrument.

-

-

Titration:

-

Load the neutravidin solution into the sample cell (typically ~300-350 µL).[14]

-

Load the biotin solution into the injection syringe (typically ~250 µL).[14]

-

Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.

-

Perform a series of 20-30 injections of 2-5 µL of the biotin solution into the neutravidin solution at 150-200 second intervals.[14]

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of biotin to neutravidin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) using the following equations:

-

ΔG = -RT * ln(Ka)

-

ΔG = ΔH - TΔS

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is used to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).

Objective: To determine the kinetic parameters of the neutravidin-biotin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Purified Neutravidin

-

Biotinylated analyte (e.g., a biotinylated peptide or small molecule)

Methodology:

-

Neutravidin Immobilization:

-

Equilibrate the sensor chip with the running buffer.

-

Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject a solution of neutravidin (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

A reference flow cell should be prepared in the same way but without the injection of neutravidin.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the biotinylated analyte (e.g., ranging from 0.1 nM to 10 nM) over the neutravidin-immobilized surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a set period (e.g., 180 seconds).

-

Switch to running buffer and monitor the dissociation phase for another set period (e.g., 600 seconds).

-

Regenerate the sensor surface between analyte injections if necessary, using a pulse of a suitable regeneration solution (e.g., 0.1 M glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the response from the reference flow cell from the response of the active flow cell to correct for bulk refractive index changes and non-specific binding.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff / kon).

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Neutravidin-Biotin Binding Interaction.

Caption: Isothermal Titration Calorimetry Workflow.

Caption: Surface Plasmon Resonance Workflow.

Conclusion

The neutravidin-biotin interaction stands out for its exceptional strength, specificity, and stability. Its mechanism, rooted in a precise network of molecular interactions, results in a highly favorable thermodynamic profile. Understanding the quantitative aspects and the experimental methodologies for its characterization is crucial for leveraging this powerful tool in research, diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to effectively utilize the neutravidin-biotin system in a variety of scientific applications.

References

- 1. NeutrAvidin - Wikipedia [en.wikipedia.org]

- 2. biomat.it [biomat.it]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Neutralite Avidin: Streptavidin Replacement with high Signal/Noise [e-proteins.com]

- 6. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biotin-avidin binding kinetics measured by single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

The Power of Precision: A Technical Guide to Biotin-Neutravidin Systems in Targeted Drug Delivery

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the biotin-neutravidin interaction stands out as a robust and versatile tool for enhancing the precision and efficacy of drug delivery systems. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of this powerful biological duo for researchers, scientists, and drug development professionals. By leveraging the high-affinity, non-covalent bond between biotin (Vitamin B7) and neutravidin, a deglycosylated form of avidin, scientists can construct sophisticated drug carriers that selectively target diseased cells while minimizing off-target effects.

Core Principles of the Biotin-Neutravidin Interaction

The foundation of this technology lies in the remarkably strong and specific interaction between biotin and avidin proteins, including neutravidin and streptavidin. With a dissociation constant (Kd) in the order of 10⁻¹⁵ M, this bond is one of the strongest non-covalent interactions known in nature.[1] Neutravidin is often preferred in drug delivery applications due to its neutral isoelectric point and lack of glycosylation, which significantly reduces non-specific binding to cells and other biological components.[2] This high degree of specificity and strength allows for the reliable and stable assembly of complex drug delivery constructs.

Applications in Nanoparticle-Based Drug Delivery

The biotin-neutravidin system is extensively used to functionalize the surface of nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), and metallic nanoparticles, with targeting ligands.[3][4] This is typically achieved by first biotinylating the nanoparticle surface and then using neutravidin as a bridge to attach biotinylated targeting moieties, such as antibodies, peptides, or small molecules that recognize specific receptors overexpressed on cancer cells.[2]

Experimental Workflow: Preparation of Biotinylated Drug-Loaded Nanoparticles

The following diagram outlines a typical workflow for the preparation and functionalization of drug-loaded nanoparticles using the biotin-neutravidin system.

Pre-targeting Strategies for Enhanced Efficacy

A sophisticated application of the biotin-neutravidin system is in pre-targeting strategies, particularly for radioimmunotherapy.[5][6] This approach separates the delivery of the targeting molecule (e.g., a biotinylated antibody) from the therapeutic agent (e.g., a radiolabeled neutravidin or biotin derivative). This temporal separation allows the antibody to accumulate at the tumor site and clear from circulation before the potent therapeutic payload is administered, significantly improving the tumor-to-background ratio and reducing systemic toxicity.[6][7]

Pre-targeting Workflow: Three-Step Radioimmunotherapy

The diagram below illustrates a three-step pre-targeting protocol for radioimmunotherapy, a method that has shown promise in clinical studies.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing biotin-neutravidin systems for drug delivery, providing a comparative overview of their physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Characteristics of Biotinylated Nanoparticles

| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Biotin-PEG-PLGA | SN-38 | 180 ± 12 | - | 7.96 ± 0.15 | 87.6 ± 1.5 | [9] |

| PTX-PLGA-SA/PFPs | Paclitaxel | 383.0 ± 75.59 | - | 6.57 ± 0.61 | 71.56 ± 6.51 | [10] |

| Avidin-siRNA complex | siRNA | 225 | +25 | - | - | [11] |

| Neutravidin-siRNA complex | siRNA | 237 | +22 | - | - | [11] |

| Streptavidin-siRNA complex | siRNA | 263 | +18 | - | - | [11] |

Table 2: In Vivo Efficacy of Biotin-Neutravidin Targeted Drug Delivery

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Nude Mice with SW-1222 Xenografts | Human Colon Carcinoma | Pre-targeted ⁹⁰Y-DOTA-biotin | Cures in 10/10 animals. | [5] |

| Nude Mice with MDA-MB-484 Xenografts | Human Breast Carcinoma | Pre-targeted ⁹⁰Y-DOTA-biotin | >90% tumor volume reduction; 8/10 complete regressions. | [5] |

| Patients with Metastatic Colon Cancer | Colon Cancer | Pre-targeted ⁹⁰Y-DOTA-biotin | Tumor-to-marrow absorbed dose ratio of 63:1. | [7] |

| Rats with CCl₄-induced Liver Fibrosis | Liver Fibrosis | Neutravidin-siRNA nanocomplex | Higher accumulation in the liver compared to free siRNA at 2h. | [11] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies. For full, detailed protocols, readers are encouraged to consult the cited literature.

Protocol 1: Biotinylation of PLGA Nanoparticles via Carbodiimide Chemistry

This protocol describes the covalent attachment of biotin to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

-

Nanoparticle Preparation: Prepare drug-loaded PLGA nanoparticles using a suitable method such as single or double emulsion solvent evaporation.[4]

-

Carboxyl Group Activation: Suspend the PLGA nanoparticles in MES buffer (pH 5.5). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and incubate to activate the terminal carboxyl groups of PLGA.[4][12]

-

Biotin Conjugation: Centrifuge and wash the activated nanoparticles to remove excess EDC and NHS. Resuspend the nanoparticles in a buffer (pH 8.0) containing an amine-functionalized biotin derivative (e.g., Biotin-PEG-NH₂). Allow the conjugation reaction to proceed for several hours at 4°C.[4][12]

-

Purification: Wash the biotinylated nanoparticles multiple times with PBS to remove unconjugated biotin and other reagents. The final product can be stored for future use.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of biotin-neutravidin targeted nanoparticles in a tumor xenograft mouse model.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[4][13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[4][14]

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the nanoparticle formulations (e.g., via intravenous injection) at a predetermined dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[4]

-

Biodistribution Studies (Optional): To assess tissue distribution, nanoparticles can be labeled with a fluorescent dye or a radionuclide. At various time points after injection, organs are harvested, and the amount of accumulated nanoparticles is quantified.

Signaling Pathway Visualization

While the biotin-neutravidin system itself is a delivery vehicle, the therapeutic effect is mediated by the delivered drug's interaction with intracellular signaling pathways. For instance, doxorubicin, a commonly used chemotherapeutic, induces apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can activate the p53 tumor suppressor pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II trial of yttrium-90-DOTA-biotin pretargeted by NR-LU-10 antibody/streptavidin in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]

- 10. Targeted delivery via avidin fusion protein: Intracellular fate of biotinylated doxorubicin derivative and cellular upt… [ouci.dntb.gov.ua]

- 11. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. mdpi.com [mdpi.com]

The Art of Proximity: A Technical Guide to Biotinylation in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life, the transient and stable interactions between proteins orchestrate nearly every biological process. Understanding these complex networks is paramount for deciphering disease mechanisms and developing targeted therapeutics. Biotinylation, the covalent attachment of biotin to proteins, has emerged as a cornerstone technique for mapping these interactions. This in-depth guide explores the core principles of biotinylation-based methods, provides detailed experimental protocols, and presents a comparative analysis of key technologies, empowering researchers to effectively harness this powerful tool.

Core Principles: The Power of the Biotin-Streptavidin Interaction

At the heart of biotinylation-based protein interaction studies lies the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin (or its avian homolog, avidin). With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of pH, temperature, and denaturing conditions.[1] This robust interaction allows for the highly efficient capture and purification of biotinylated proteins from complex biological samples.

Two primary strategies leverage this principle for studying protein interactions:

-

Traditional Biotin Pull-Down Assays: In this classic approach, a purified "bait" protein is chemically or enzymatically biotinylated in vitro. This biotinylated bait is then introduced into a cell lysate containing potential "prey" interacting proteins. The entire complex is subsequently captured on streptavidin-coated beads, allowing for the isolation and identification of the prey proteins. This method is particularly useful for validating predicted interactions and for studying stable protein complexes.

-

Proximity-Dependent Biotinylation (PDB): This innovative in vivo technique identifies proteins in close proximity to a protein of interest within a living cell. A promiscuous biotin ligase is fused to a "bait" protein. When biotin is added to the cell culture, the ligase generates reactive biotin molecules that covalently label nearby proteins within a defined radius.[2][3] This method is exceptionally powerful for discovering novel interactors, including weak and transient interactions that are often missed by traditional techniques.[2][3]

Key Proximity Biotinylation Technologies: BioID vs. TurboID

Within the realm of proximity-dependent biotinylation, two biotin ligase-based systems, BioID and its successor TurboID, are widely used.

-

BioID (Biotin Identification): This first-generation system utilizes a mutated E. coli biotin ligase, BirA*, which promiscuously biotinylates proteins in its vicinity.[3] While a groundbreaking technology, a significant limitation of BioID is its slow labeling kinetics, typically requiring an 18-24 hour incubation with biotin.[4][5]

-

TurboID: Developed through directed evolution of BirA, TurboID exhibits significantly higher catalytic efficiency, enabling robust biotinylation in as little as 10 minutes.[5][6] This rapid labeling is a major advantage for studying dynamic cellular processes and reduces the potential for artifacts associated with long incubation times.[6]

The choice between these technologies depends on the specific experimental goals, with TurboID being the preferred method for most applications due to its speed and efficiency.

Data Presentation: Quantitative Comparison of Proximity Biotinylation Methods

The following table summarizes the key quantitative differences between BioID and TurboID, providing a clear comparison for experimental design.

| Feature | BioID | TurboID | References |

| Enzyme | BirA* (R118G mutant of E. coli biotin ligase) | Engineered BirA mutant | [3][5] |

| Typical Labeling Time | 18 - 24 hours | 10 minutes | [4][5][6] |

| Labeling Efficiency | Lower | Higher | [5][6] |

| Estimated Labeling Radius | ~10 nm | ~10 nm (though some studies suggest it may be slightly larger in practice) | [4] |

| Optimal Temperature | ~37°C | Active at a broader range, including room temperature | [5] |

| Key Advantage | Well-established with extensive literature | Rapid labeling kinetics, suitable for dynamic studies | [2][6] |

| Key Limitation | Slow labeling time, potential for artifacts | Can exhibit some biotinylation even without exogenous biotin addition | [7] |

Experimental Protocols

This section provides detailed methodologies for two key biotinylation-based experiments.

Proximity-Dependent Biotinylation using TurboID and Mass Spectrometry Analysis

This protocol outlines the general workflow for identifying proximal proteins to a bait protein of interest using TurboID in mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Expression vector containing the bait protein fused to TurboID

-

Transfection reagent

-

Cell culture medium

-

D-biotin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., high salt, urea-based)

-

Elution buffer (e.g., containing biotin or SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Vector Construction and Transfection:

-

Clone the gene encoding the bait protein in-frame with the TurboID sequence in a suitable mammalian expression vector.

-

Transfect the construct into the chosen cell line.

-

Select for stably expressing cells or perform transient transfections.

-

-

Cell Culture and Biotin Labeling:

-

Culture the cells expressing the TurboID-bait fusion protein to the desired confluency.

-

Supplement the culture medium with 50 µM D-biotin and incubate for the desired labeling time (e.g., 10 minutes to 1 hour).[5]

-

To stop the labeling reaction, wash the cells twice with ice-cold PBS.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a stringent lysis buffer (e.g., RIPA buffer) containing protease inhibitors to denature proteins and disrupt non-covalent interactions.

-

Sonicate or vortex the lysate to ensure complete cell disruption and shear DNA.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Streptavidin Pull-Down:

-

Equilibrate the streptavidin-coated magnetic beads by washing them with lysis buffer.[8][9]

-

Incubate the cleared cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Pellet the beads using a magnetic stand and discard the supernatant.[9]

-

-

Washing:

-

Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers, urea-based buffers, and the initial lysis buffer.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

-

For on-bead digestion, wash the beads with ammonium bicarbonate buffer and incubate with trypsin overnight.

-

Collect the resulting peptides for mass spectrometry analysis.[10][11]

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the resulting spectra using a protein database search algorithm.[11][12]

-

Perform quantitative analysis to identify proteins that are significantly enriched in the TurboID-bait sample compared to control samples (e.g., cells expressing TurboID alone).

-

Biotin-Streptavidin Pull-Down Assay

This protocol describes the steps for a traditional in vitro pull-down assay using a biotinylated bait protein.

Materials:

-

Purified, biotinylated "bait" protein

-

Cell lysate containing potential "prey" proteins

-

Streptavidin-coated magnetic beads[8]

-

Binding/Wash Buffer (e.g., PBS with a mild detergent like Tween-20)[8]

-

Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Preparation of Streptavidin Beads:

-

Immobilization of Biotinylated Bait Protein:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the purified, biotinylated bait protein to the beads and incubate for 30-60 minutes at room temperature with gentle rotation.

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Binding of Prey Proteins:

-

Add the cell lysate containing the potential prey proteins to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by:

-

Competitive Elution: Incubating the beads with a high concentration of free biotin.

-

Denaturing Elution: Resuspending the beads in SDS-PAGE sample buffer and boiling.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected prey protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify unknown interacting partners.

-

Mandatory Visualizations

Proximity-Dependent Biotinylation Workflow

Caption: Workflow for proximity-dependent biotinylation using TurboID.

Traditional Biotin Pull-Down Assay Workflow

Caption: Workflow for a traditional biotin-streptavidin pull-down assay.

Case Study: T-Cell Receptor Signaling Pathway

Proximity-dependent biotinylation has been instrumental in dissecting the dynamic protein interactions that occur upon T-cell receptor (TCR) activation. The following diagram illustrates the use of TurboID fused to the key signaling protein Lck to identify proximal interactors upon TCR stimulation.

Caption: Lck-TurboID identifies proximal interactors in TCR signaling.

Upon T-cell receptor (TCR) stimulation, the kinase Lck is recruited to the CD3ζ chain of the TCR complex.[13] By fusing TurboID to Lck, researchers can identify proteins that are in close proximity to Lck during this signaling event. Studies have shown that upon TCR activation, Lck-TurboID leads to the biotinylation of key downstream signaling molecules such as ZAP-70, LAT, and SLP-76, as well as regulatory proteins like the E3 ubiquitin ligases CBL and CBLB, and the ubiquitin-associated and SH3 domain-containing protein UBASH3A.[13][14] This approach provides a snapshot of the dynamic assembly of the TCR signalosome.

Conclusion

Biotinylation-based techniques, particularly proximity-dependent biotinylation methods like TurboID, have revolutionized the study of protein-protein interactions. By enabling the identification of both stable and transient interactions within a native cellular context, these methods provide an unparalleled view of the intricate protein networks that govern cellular function. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately accelerating discoveries in basic research and the development of novel therapeutics. Careful consideration of experimental controls, such as the use of a biotin ligase-only control, is crucial for minimizing false positives and ensuring the generation of high-quality, publishable data.[2]

References

- 1. apexbt.com [apexbt.com]

- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. comparative-application-of-bioid-and-turboid-for-protein-proximity-biotinylation - Ask this paper | Bohrium [bohrium.com]

- 8. neb.com [neb.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantitative interactomics of Lck-TurboID in living human T cells unveils T cell receptor stimulation-induced proximal Lck interactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Neutravidin vs. Streptavidin for Surface Immobilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biotin-(strept)avidin interaction is a cornerstone of many biotechnological applications, prized for its high affinity and specificity. When it comes to immobilizing biotinylated molecules onto a surface, the choice between neutravidin and streptavidin is a critical decision that can significantly impact assay performance, particularly concerning signal-to-noise ratios. This technical guide provides a detailed comparison of these two proteins, offering quantitative data, experimental protocols, and visual aids to inform your selection process.

Core Comparison: At a Glance

Neutravidin, a deglycosylated form of chicken avidin, and streptavidin, a protein isolated from Streptomyces avidinii, are both tetrameric proteins capable of binding four molecules of biotin with an exceptionally high affinity.[1][2][3] The fundamental differences lie in their physical and chemical properties, which translate to distinct advantages in various surface-based applications.

| Property | Streptavidin | Neutravidin | Key Considerations for Surface Immobilization |

| Molecular Weight | ~53 kDa (deglycosylated monomer is ~13 kDa) | ~60 kDa | Both are of a comparable size. |

| Biotin Binding Affinity (Kd) | ~10-15 M | ~10-15 M | Both provide exceptionally strong and stable, near-covalent binding.[1][2][3] |

| Isoelectric Point (pI) | ~5-6 | ~6.3 | Neutravidin's near-neutral pI minimizes electrostatic, non-specific binding to negatively charged surfaces like DNA, RNA, and cell membranes.[1][2][4] |

| Glycosylation | None | None (deglycosylated from native avidin) | The absence of carbohydrates in both proteins eliminates non-specific binding to lectins.[2][5] |

| RYD Sequence | Present | Absent | Streptavidin's Arg-Tyr-Asp (RYD) sequence can mimic the RGD cell-binding motif, potentially causing non-specific interactions with cellular receptors. Neutravidin lacks this sequence.[1][6] |

| Non-Specific Binding | Generally low | Considered the lowest among common biotin-binding proteins | Neutravidin is often the preferred choice for applications requiring minimal background signal.[1][4][6] |

Quantitative Performance Data

The choice between streptavidin and neutravidin can also be guided by their binding capacities for different types of biotinylated molecules.

Small Molecule Binding Capacity

In a comparative study using 96-well plates coated with streptavidin, a high-binding streptavidin variant, and neutravidin, the binding capacity for free biotin was assessed. The results indicate that for small molecules, streptavidin surfaces, particularly high-binding variants, may offer a higher binding capacity.

| Surface Coating | Biotin Binding Capacity (pmol/well) |

| Streptavidin High Binding | ~21.1 |

| Streptavidin | ~6.8 |

| Neutravidin | ~5.7 |

Data sourced from Biomat.[1]

Large Molecule Binding Capacity

When assessing the binding of a larger biotinylated molecule, such as biotinylated human IgG, the differences in binding capacity between the surfaces were negligible. A plateau in binding was reached at similar concentrations for all three coatings, suggesting that for large protein immobilization, both streptavidin and neutravidin perform comparably.[1]

Logical Comparison of Key Attributes

The decision-making process for selecting between neutravidin and streptavidin can be visualized as a logical flow based on the primary requirements of the experiment.

Caption: A decision tree to guide the selection between neutravidin and streptavidin based on experimental needs.

Experimental Protocols

Below are generalized yet detailed protocols for the immobilization of biotinylated molecules onto streptavidin or neutravidin-coated surfaces. These should be optimized for specific applications.

Immobilization on Pre-Coated Microplates

This protocol is suitable for commercially available streptavidin or neutravidin-coated microplates.

Materials:

-

Streptavidin or Neutravidin-coated 96-well microplate

-

Biotinylated molecule of interest (e.g., antibody, oligonucleotide)

-

Binding Buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS))

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (optional, e.g., 1% BSA in PBS)

Procedure:

-

Rehydration: Wash the wells twice with 200 µL of Washing Buffer to rehydrate the surface and remove any preservatives.

-

Dilution of Biotinylated Molecule: Dilute the biotinylated molecule to the desired concentration in Binding Buffer. The optimal concentration should be determined empirically.

-

Incubation: Add 100 µL of the diluted biotinylated molecule solution to each well. Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Discard the solution and wash the wells three times with 200 µL of Washing Buffer to remove any unbound molecules.

-

(Optional) Blocking: If non-specific binding of subsequent reagents is a concern, add 200 µL of Blocking Buffer and incubate for 30 minutes at room temperature.

-

Final Wash: Wash the wells three times with 200 µL of Washing Buffer. The surface is now ready for the next step in your assay.

Immobilization on Magnetic Beads

This protocol is for the immobilization of biotinylated molecules onto streptavidin or neutravidin-coated magnetic beads.[7]

Materials:

-

Streptavidin or Neutravidin-coated magnetic beads

-

Biotinylated molecule

-

Binding/Washing Buffer (e.g., 2X B&W Buffer for nucleic acids, PBS for proteins)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the magnetic beads in their storage buffer. Transfer the desired amount of beads to a new tube.

-

Washing: Place the tube on a magnetic stand to pellet the beads. Discard the supernatant. Wash the beads 2-3 times with Binding/Washing Buffer.

-

Immobilization: Resuspend the washed beads in the diluted biotinylated molecule solution. Incubate for 15-30 minutes at room temperature with gentle rotation.[8]

-

Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads 3-4 times with the appropriate washing buffer to remove unbound molecules.[8]

-

Final Resuspension: Resuspend the beads with the immobilized molecule in a suitable buffer for your downstream application.

Caption: A generalized experimental workflow for the immobilization of biotinylated molecules.

Signaling Pathways and Binding Interactions

The fundamental interaction in all these applications is the highly specific binding of the biotin molecule to the binding pocket of a streptavidin or neutravidin monomer.

Caption: A diagram illustrating the tetrameric binding of biotin to streptavidin or neutravidin.

Conclusion

For surface immobilization applications where minimizing non-specific binding is paramount, neutravidin is often the superior choice due to its neutral isoelectric point and lack of the RYD sequence.[1][4] This is particularly true in cell-based assays or when working with nucleic acids. However, for applications involving the capture of small biotinylated molecules where maximizing binding capacity is the primary goal, high-binding streptavidin surfaces may be more suitable. In many other scenarios, particularly with larger protein immobilization, the performance of standard streptavidin and neutravidin is comparable.[1] The selection should, therefore, be guided by a careful consideration of the specific experimental context and the potential sources of background signal.

References

- 1. biomat.it [biomat.it]

- 2. NeutrAvidin - Wikipedia [en.wikipedia.org]

- 3. Streptavidin / Neutravidin Plates: PolyAn [poly-an.de]

- 4. biomat.it [biomat.it]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Neutralite Avidin: Streptavidin Replacement with high Signal/Noise [e-proteins.com]

- 7. nacalai.com [nacalai.com]

- 8. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - US [thermofisher.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to Biotin-Neutravidin Complex Formation

For Researchers, Scientists, and Drug Development Professionals

The remarkable affinity and stability of the biotin-neutravidin interaction have established it as a cornerstone of modern bioconjugation techniques, underpinning a vast array of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the core principles governing the formation of the biotin-neutravidin complex, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.

Core Principles of Biotin-Neutravidin Interaction

The interaction between biotin (Vitamin B7) and neutravidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range.[1][2] This near-irreversible binding is rapid and highly specific, remaining stable across a wide range of pH, temperature, and denaturing conditions.[3][4]

Neutravidin: An Optimized Biotin-Binding Protein

Neutravidin is a deglycosylated form of chicken avidin, a tetrameric protein found in egg whites.[5][6] This modification is crucial as it removes the carbohydrate moieties present on avidin, which can be a source of non-specific binding in various applications.[7][8] Neutravidin retains the tetrameric structure of avidin, with each of its four identical subunits capable of binding one molecule of biotin.[3][9]

Key properties of neutravidin that contribute to its widespread use include:

-

High Affinity: The dissociation constant (Kd) for the biotin-neutravidin complex is approximately 10⁻¹⁵ M, signifying an extremely stable complex.[1][2][6]

-

Neutral Isoelectric Point (pI): With a pI of around 6.3, neutravidin exhibits minimal non-specific binding to negatively charged molecules like DNA and cell surfaces, a significant advantage over the highly basic avidin (pI ~10).[5][9]

-

Lack of the RYD Sequence: Unlike streptavidin, neutravidin does not contain the Arginine-Tyrosine-Aspartate (RYD) sequence, which can mimic the Arginine-Glycine-Aspartate (RGD) motif involved in cell adhesion, thereby reducing background in cell-based assays.[2]

The formation of the biotin-neutravidin complex is a rapid, diffusion-controlled process. Once formed, the complex is remarkably stable, making it an ideal tool for applications requiring robust and permanent linkages.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of the biotin-neutravidin interaction and compare it with other common biotin-binding proteins.

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ~1 x 10⁻¹⁵ M | [1][2][6] |

| Association Rate (kon) | Diffusion-controlled | - |

| Dissociation Rate (koff) | Extremely slow | - |

| Stoichiometry (Biotin:Neutravidin) | 4:1 | [3] |

| Molecular Weight (Tetramer) | ~60 kDa | [5] |

| Isoelectric Point (pI) | ~6.3 | [5][9] |

| Table 1: Quantitative data for the Biotin-Neutravidin interaction. Note: Specific kon and koff values for neutravidin are not readily available in the literature but are comparable to the streptavidin-biotin interaction. |

| Feature | Neutravidin | Streptavidin | Avidin |

| Source | Deglycosylated chicken egg white | Streptomyces avidinii | Chicken egg white |

| Molecular Weight | ~60 kDa | ~53 kDa | ~67 kDa |

| Glycosylation | No | No | Yes |

| Isoelectric Point (pI) | ~6.3 | ~5-6 | ~10 |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |

| Non-specific Binding | Very Low | Low | High |

| RYD Sequence | No | Yes | No |

| Table 2: Comparison of key properties of biotin-binding proteins.[5][7][10] |

Experimental Protocols

This section provides detailed methodologies for the characterization of the biotin-neutravidin interaction using common laboratory techniques.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It allows for the determination of kinetic parameters such as association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).

Experimental Workflow:

Methodology:

-

Neutravidin Immobilization:

-

Activate a CM5 sensor chip (or equivalent) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject a solution of 20-50 µg/mL neutravidin in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Biotinylated Ligand Capture:

-

Inject the biotinylated molecule of interest (e.g., antibody, peptide, nucleic acid) over the neutravidin-functionalized surface at a concentration of 1-10 µg/mL in a suitable running buffer (e.g., HBS-EP+). The high affinity of the interaction will result in stable capture.

-

-

Analyte Binding and Kinetic Analysis:

-

Inject a series of concentrations of the analyte over the captured ligand surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH glycine buffer), if the captured ligand can withstand it. Note that the biotin-neutravidin linkage itself is very stable.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Prepare a solution of neutravidin (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).

-

Prepare a solution of biotin (e.g., 100-500 µM) in the exact same buffer to minimize heats of dilution.

-

Degas both solutions thoroughly before use.

-

-

ITC Experiment:

-

Load the neutravidin solution into the sample cell of the calorimeter.

-

Load the biotin solution into the injection syringe.

-

Perform a series of injections of the biotin solution into the neutravidin solution at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the heat released or absorbed after each injection.

-

Plot the integrated heat against the molar ratio of biotin to neutravidin to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The biotin-neutravidin system is often employed to enhance signal amplification and sensitivity.

Experimental Workflow:

Methodology (Sandwich ELISA example):

-

Plate Coating:

-

Coat the wells of a microtiter plate with a capture antibody specific for the analyte of interest.

-

Wash the plate to remove unbound antibody.

-

-

Blocking:

-

Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

-

Sample and Biotinylated Detection Antibody Incubation:

-

Add the sample containing the analyte to the wells.

-

Wash the plate.

-

Add a biotinylated detection antibody that recognizes a different epitope on the analyte.

-

Wash the plate.

-

-

Signal Amplification and Detection:

-

Add an enzyme-conjugated neutravidin (e.g., neutravidin-HRP). The neutravidin will bind to the biotinylated detection antibody.

-

Wash the plate thoroughly to remove unbound conjugate.

-

Add a substrate for the enzyme (e.g., TMB for HRP).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of analyte in the sample.

-

Conclusion

The biotin-neutravidin complex represents a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its exceptional affinity, stability, and low non-specific binding characteristics make it an ideal choice for a wide range of applications, from fundamental research to clinical diagnostics. A thorough understanding of the core principles of this interaction, coupled with the application of robust experimental protocols, is essential for leveraging its full potential in advancing scientific discovery and therapeutic innovation.

References

- 1. Streptavidin / Neutravidin Matrix: PolyAn [poly-an.de]

- 2. biomat.it [biomat.it]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NeutrAvidin - Wikipedia [en.wikipedia.org]

- 7. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Partnership: An In-depth Technical Guide to the Stability of the Neutravidin-Biotin Bond

For Researchers, Scientists, and Drug Development Professionals

The neutravidin-biotin interaction stands as a cornerstone of modern biotechnology and drug development, prized for its remarkable strength and specificity. This technical guide delves into the quantitative and qualitative aspects of this robust non-covalent bond, providing researchers with the critical data and methodologies necessary to effectively harness its power. Neutravidin, a deglycosylated form of avidin, boasts a near-neutral isoelectric point (pI ≈ 6.3), which significantly reduces non-specific binding—a crucial advantage over its counterparts, avidin and streptavidin.[1][2] This guide will explore the thermodynamics, kinetics, and practical stability of the neutravidin-biotin complex, offering a comprehensive resource for its application in sensitive assays and targeted therapeutic strategies.

Quantitative Analysis of the Neutravidin-Biotin Interaction

The defining characteristic of the neutravidin-biotin bond is its exceptionally high affinity, reflected in its dissociation constant (Kd). This section presents a compilation of key quantitative parameters that define the stability of this interaction, gathered from various experimental methodologies.

| Parameter | Typical Value | Method | Notes |